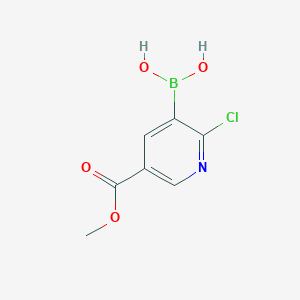
Phenobarbital 1-Diethyl Butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenobarbital 1-Diethyl Butyrate is a derivative of phenobarbital, a barbiturate that has been widely used for its anticonvulsant and sedative properties. Phenobarbital is known for its ability to treat various types of seizures and is often used in both human and veterinary medicine . This compound, while less commonly discussed, shares some of these properties and has unique characteristics that make it of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital 1-Diethyl Butyrate typically involves the esterification of phenobarbital with diethyl butyrate. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenobarbital 1-Diethyl Butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Phenobarbital 1-Diethyl Butyrate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes.
Medicine: It serves as a reference compound in the development of new anticonvulsant drugs.
Industry: The compound is utilized in the synthesis of other pharmaceuticals and fine chemicals
Mecanismo De Acción
Phenobarbital 1-Diethyl Butyrate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity . Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Comparación Con Compuestos Similares
Phenobarbital 1-Diethyl Butyrate can be compared with other barbiturates such as:
Phenobarbital: The parent compound, widely used for its anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: Another short-acting barbiturate used for sedation and as a preoperative medication.
This compound is unique due to its specific esterification, which may alter its pharmacokinetic properties and potentially its therapeutic applications .
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate |
InChI |
InChI=1S/C18H22N2O5/c1-3-18(13-9-6-5-7-10-13)15(22)19-17(24)20(16(18)23)12-8-11-14(21)25-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,22,24) |
Clave InChI |
OKBSKWNTWHTPPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
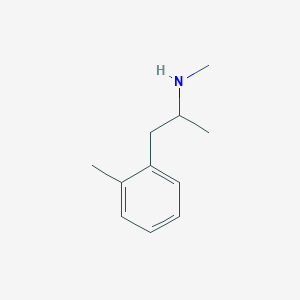

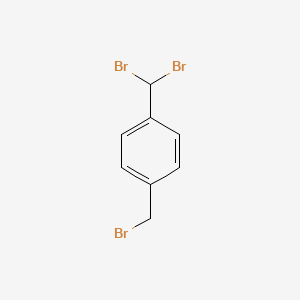
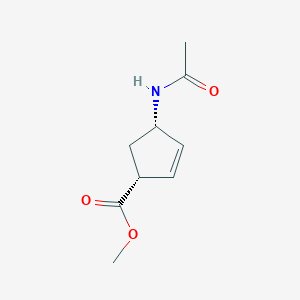
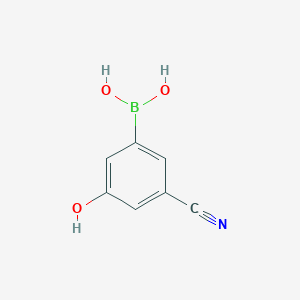
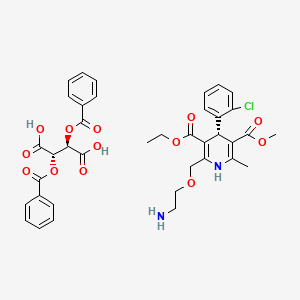


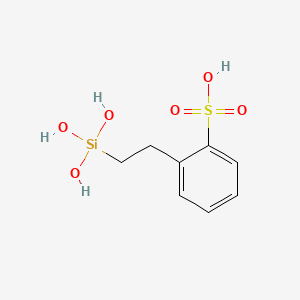
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
